tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate: is an organic compound that features a tert-butyl group, a pyrimidinyl group, and a pyrrolidinyl group
Preparation Methods
The synthesis of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the pyrrolidinyl intermediate: The pyrrolidinyl group is synthesized through a series of reactions starting from a suitable precursor, such as pyrrolidine.
Introduction of the pyrimidinyl group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidinyl intermediate.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic bases.
Scientific Research Applications
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.
Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be compared with similar compounds, such as:
tert-Butyl N-[(3R)-1-(pyridin-4-yl)pyrrolidin-3-yl]carbamate: This compound has a pyridinyl group instead of a pyrimidinyl group, leading to different chemical and biological properties.
tert-Butyl N-[(3R)-1-(pyrazin-4-yl)pyrrolidin-3-yl]carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAESNWROZBDG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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